

Mizagliflozin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Initially investigated for its potential as an antidiabetic agent, its unique mechanism of action, primarily localized to the gastrointestinal tract, has led to its exploration for other therapeutic applications, including the management of functional constipation and post-bariatric hypoglycemia.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Mizagliflozin**.

Chemical Structure and Identifiers

Mizagliflozin is a complex organic molecule with the systematic IUPAC name 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide. Its chemical structure is characterized by a glucose moiety linked to a pyrazole ring, which is further connected to a substituted phenoxypropylamine chain.



Identifier	Value	
IUPAC Name	2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide	
CAS Number	666843-10-3	
Molecular Formula	C28H44N4O8	
Molecular Weight	564.68 g/mol	
SMILES	Cc1cc(OCCCNCC(C) (C)C(=O)N)ccc1Cc1c(O[C@H]2OINVALID-LINKINVALID-LINKINVALID-LINK[C@H]2O)n[nH]c1C(C)C	
InChI	InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37) (H,31,32)/t20-,22-,23+,24-,26+/m1/s1	

Physicochemical and Pharmacological Properties

Mizagliflozin is a white to off-white solid. It is a potent inhibitor of human SGLT1 with a Ki of 27 nM and exhibits high selectivity over SGLT2 (over 300-fold).[1]

Property	Value	Reference
Mechanism of Action	Selective SGLT1 Inhibitor	[1][2]
Ki (hSGLT1)	27 nM	[1]
Selectivity (SGLT1 vs. SGLT2)	>300-fold	[1]
Solubility	Methanol: 250 mg/mL; DMSO: 100 mg/mL	



Pharmacokinetics (in vivo, rat model)

Studies in rats have shown that **Mizagliflozin** has low systemic bioavailability following oral administration, consistent with its intended local action in the intestine.

Parameter	Intravenous (0.3 mg/kg)	Oral (3 mg/kg)	Reference
Half-life (t1/2)	0.23 h	1.14 h	[4][5]
Absolute Bioavailability	-	0.02%	[4][5]
Primary Route of Elimination	Feces (98.4% after oral administration)	Feces (98.4% after oral administration)	[4][5][6]
Major Metabolite	KP232 (aglycone)	KP232 (aglycone)	[4][5][6]

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated the effects of **Mizagliflozin** on glucose metabolism and bowel function.

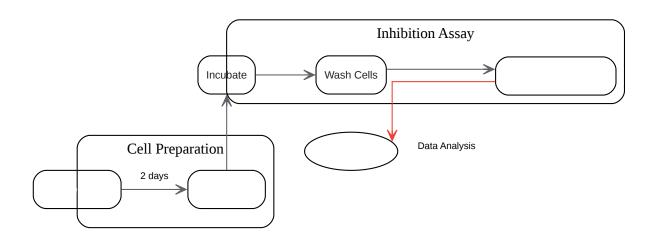
Indication	Key Findings	Reference
Functional Constipation	Increased spontaneous bowel movements per week compared to placebo.	[7][8]
Post-Bariatric Hypoglycemia	Improved glucose nadir, and reduced peak glucose and insulin levels.	[9][10]
Healthy Volunteers	Reduced postprandial blood glucose and insulin levels in a dose-dependent manner.	[10]

Experimental Protocols



In Vitro SGLT1 Inhibition Assay

A common method to determine the inhibitory activity of **Mizagliflozin** on SGLT1 involves the use of cells transiently expressing the transporter.



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Workflow for in vitro SGLT1 inhibition assay.

Methodology:

- Cell Transfection: COS-7 cells, or a similar suitable cell line, are transiently transfected with a plasmid containing the coding sequence for human SGLT1.
- Cell Culture: The transfected cells are cultured for approximately 48 hours to allow for transporter expression.
- Inhibition Assay: The cells are incubated in an uptake buffer containing varying concentrations of **Mizagliflozin** and a radiolabeled substrate of SGLT1, such as ¹⁴C-labeled α-methylglucopyranoside (AMG), for a defined period (e.g., 1 hour) at 37°C.
- Washing: The cells are washed to remove any unbound radiolabeled substrate.
- Measurement: The radioactivity within the cells is measured using a scintillation counter.

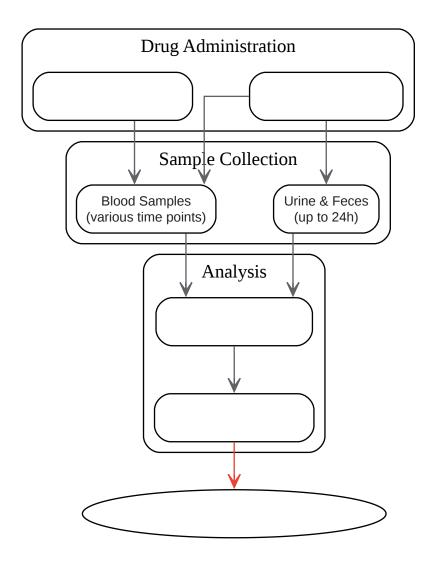


• Data Analysis: The inhibition constant (Ki) is calculated by analyzing the reduction in substrate uptake at different concentrations of **Mizagliflozin**.

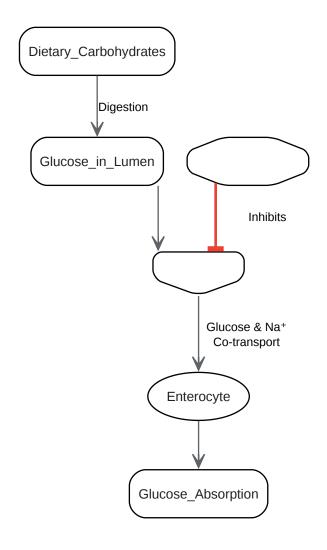
In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic profile of **Mizagliflozin** has been characterized in rats following both intravenous and oral administration.









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- To cite this document: BenchChem. [Mizagliflozin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676609#mizagliflozin-chemical-structure-and-properties]

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